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Cat. No.: B7856064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of JNJ-
38877605, a potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. While JNJ-
38877605 demonstrated high selectivity for its primary target, understanding its cross-reactivity

with other kinases is crucial for interpreting experimental results and anticipating potential off-

target effects. This document summarizes available quantitative data, presents a detailed

experimental protocol for assessing kinase inhibition, and visualizes key signaling pathways

and workflows.

Kinase Selectivity Profile of JNJ-38877605
JNJ-38877605 is a highly selective inhibitor of c-Met (also known as hepatocyte growth factor

receptor or HGFR) with a reported IC50 value of approximately 4 to 4.7 nM.[1][2][3] Extensive

kinase profiling has revealed a high degree of selectivity.

Studies have shown that JNJ-38877605 exhibits over 600-fold to more than 833-fold selectivity

for c-Met compared to a broad panel of over 200 to 246 other diverse tyrosine and serine-

threonine kinases.[4][5] The next most potently inhibited kinase identified is Fms, a member of

the colony-stimulating factor 1 receptor (CSF1R) family. Additionally, at a concentration of 500

nM, JNJ-38877605 has been observed to significantly reduce the phosphorylation of RON

(Recepteur d'Origine Nantaise), another receptor tyrosine kinase closely related to c-Met.
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The table below summarizes the known inhibitory activity of JNJ-38877605 against its primary

target and key off-target kinases.

Kinase Target IC50 (nM)
Selectivity vs. c-
Met

Notes

c-Met ~4.0 - 4.7 -
Primary target of JNJ-

38877605.

Fms Not specified
>833-fold less

sensitive than c-Met

Identified as the most

potently inhibited off-

target kinase.

RON Not specified -

Phosphorylation is

significantly reduced

at 500 nM of JNJ-

38877605.

Other Kinases Not specified
>600 to >833-fold less

sensitive than c-Met

Based on a screening

panel of over 200-246

kinases.

c-Met Signaling Pathway and Inhibition by JNJ-
38877605
The c-Met receptor tyrosine kinase plays a crucial role in various cellular processes, including

proliferation, migration, and survival. Its ligand, hepatocyte growth factor (HGF), induces

receptor dimerization and autophosphorylation, leading to the activation of downstream

signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. JNJ-
38877605 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and

preventing its phosphorylation, thereby blocking the initiation of these downstream signals.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


c-Met Signaling Pathway and Inhibition by JNJ-38877605
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Protocol: In Vitro Kinase Inhibition
Assay
The following is a representative protocol for determining the in vitro inhibitory activity of JNJ-
38877605 against a panel of kinases using a luminescence-based assay that measures ATP

consumption.

1. Materials and Reagents:

Purified recombinant kinases (e.g., c-Met, Fms, and other kinases of interest).

Kinase-specific substrates.

JNJ-38877605 stock solution (e.g., 10 mM in DMSO).

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).
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ATP solution.

ADP-Glo™ Kinase Assay kit (or similar).

White, opaque 384-well microplates.

Multichannel pipettes and a plate reader capable of measuring luminescence.

2. Experimental Procedure:

Compound Preparation: Prepare a serial dilution of JNJ-38877605 in DMSO. A typical

starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions. Further dilute

the compound in the kinase assay buffer to the desired final concentrations.

Assay Plate Setup:

Add 2.5 µL of the diluted JNJ-38877605 or control inhibitor to the appropriate wells of a

384-well plate.

Include positive controls (known inhibitor for each kinase) and negative controls (DMSO

vehicle).

Kinase Reaction:

Prepare a kinase/substrate mixture for each kinase being tested.

Add 5 µL of the 2x kinase/substrate mixture to each well.

Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution to all wells. The final ATP

concentration should be at or near the Km for each respective kinase.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.
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Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP,

which is then used in a luciferase reaction to produce a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (wells with no kinase).

Calculate the percent inhibition for each concentration of JNJ-38877605 relative to the

DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve using non-linear

regression analysis.
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Experimental Workflow for Kinase Selectivity Profiling
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Caption: A generalized workflow for determining kinase inhibition using a luminescence-based

assay.

Important Considerations and Clinical Context
While JNJ-38877605 demonstrated promising selectivity and potency in preclinical studies, its

clinical development was terminated. Phase I clinical trials revealed that even at sub-

therapeutic doses, JNJ-38877605 caused recurrent renal toxicity in patients. This toxicity was

not observed in preclinical studies in rats and dogs. Further investigation identified that the

renal toxicity was due to the formation of species-specific insoluble metabolites generated by

aldehyde oxidase activity, which led to crystal formation in the kidneys. This highlights the

critical importance of thorough preclinical toxicology studies across multiple species to identify

potential metabolic liabilities before advancing to human trials.

This guide provides a focused overview of the kinase cross-reactivity of JNJ-38877605 based

on publicly available data. For researchers working with this compound, it is essential to

consider both its high on-target potency and the potential for off-target effects, as well as the

metabolic liabilities that ultimately halted its clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species
specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [JNJ-38877605: A Comparative Guide to Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/273154755_The_c-Met_Tyrosine_Kinase_Inhibitor_JNJ-38877605_Causes_Renal_Toxicity_through_Species-Specific_Insoluble_Metabolite_Formation
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://pubmed.ncbi.nlm.nih.gov/22128289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://www.benchchem.com/product/b7856064#cross-reactivity-of-jnj-38877605-with-other-kinases
https://www.benchchem.com/product/b7856064#cross-reactivity-of-jnj-38877605-with-other-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b7856064#cross-reactivity-of-jnj-38877605-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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